2-(Trifluoromethyl)oxan-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(trifluoromethyl)oxan-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c7-6(8,9)5-3-4(10)1-2-11-5/h4-5,10H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMARCHQQOZHEKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Trifluoromethyl Oxan 4 Ol and Analogous Structures
Direct Cyclization Strategies for Oxane Ring Formation
Direct cyclization methods provide an efficient means of constructing the six-membered oxane ring. These strategies often involve the formation of a key carbon-carbon or carbon-oxygen bond in an intramolecular fashion from an acyclic precursor.
Prins Cyclization and Related Acid-Catalyzed Cyclization Reactions for Pyran Synthesis
The Prins reaction is a powerful acid-catalyzed method for synthesizing tetrahydropyran (B127337) rings. wikipedia.orgnih.gov It involves the electrophilic addition of an aldehyde or ketone to an alkene or alkyne, followed by the capture of the resulting carbocation intermediate by a nucleophile. wikipedia.org The nature of the final product depends on the specific reaction conditions. wikipedia.orgorganic-chemistry.org For instance, in the presence of water and a protic acid like sulfuric acid, the reaction can yield 1,3-diols. wikipedia.org Variations such as the halo-Prins reaction utilize Lewis acids and result in the incorporation of a halogen as the nucleophile. wikipedia.org
Efficient protocols for creating polysubstituted tetrahydropyrans often rely on these types of cyclizations. rsc.orgbeilstein-journals.org For example, a Prins–Ritter reaction sequence, which combines the Prins cyclization with a Ritter reaction, is an effective three-component method for synthesizing 4-aminotetrahydropyrans. Other approaches include silyl-Prins cyclizations, which employ electron-rich alkenylsilanes to enhance reaction rates and selectivity. uva.es While direct synthesis of 2-(trifluoromethyl)oxan-4-ol via a standard Prins reaction is not extensively detailed, the fundamental reaction is adaptable. The synthesis of related trifluoromethylated pyrans has been achieved through other acid-catalyzed cyclizations, such as the TiCl4-mediated cyclocondensation of 1,3-bis(silyloxy)-1,3-butadienes with trifluoromethylated building blocks to yield pyran-4-ones. acs.org
The mechanism of the Prins reaction begins with the protonation of a carbonyl reactant by an acid, forming an oxonium ion. wikipedia.org This electrophile then adds to an alkene, generating a carbocation intermediate. wikipedia.org The stability and subsequent fate of this carbocation are central to the reaction's outcome. The stereochemistry of the cyclization is often controlled by a chair-like transition state where substituents preferentially occupy equatorial positions to minimize steric strain. nih.gov
The presence of a trifluoromethyl group can significantly influence the stability of adjacent carbocations. The strong electron-withdrawing nature of the CF3 group is known to destabilize α-carbocations, which can retard reaction rates or favor alternative pathways. beilstein-journals.org However, research has also shown that β-(trifluoromethyl)carbenium ions can be formed and participate in reactions. beilstein-journals.org In the context of the Prins cyclization, the geometry of the intermediate oxocarbenium ion is crucial. Isomerization between (E)- and (Z)-oxocarbenium ions can occur, potentially leading to a loss of stereochemical integrity through pathways like a 2-oxonia-Cope rearrangement. nih.gov The specific reaction conditions, including the choice of solvent, temperature, and nucleophile, play a critical role in controlling these mechanistic pathways and preventing racemization. nih.gov
Oxa-Hetero-Diels-Alder Approaches for Tetrahydropyranone Derivatives
The oxa-hetero-Diels-Alder (o-HDA) reaction is a [4+2] cycloaddition that serves as a powerful tool for constructing six-membered oxygen-containing heterocycles. organic-chemistry.org This reaction involves a diene and a dienophile, where one or more carbon atoms are replaced by a heteroatom, in this case, oxygen. organic-chemistry.org It is particularly useful for synthesizing tetrahydropyranone derivatives, which can be subsequently reduced to the corresponding oxan-4-ol compounds.
Organocatalytic o-HDA reactions have been successfully developed for the synthesis of trifluoromethyl-substituted tetrahydropyranones. researchgate.netrsc.org These reactions often pair enones with aryl trifluoromethyl ketones, catalyzed by amine-based systems. rsc.orgoist.jp A proposed mechanistic pathway involves the formation of an enamine from the enone, which then acts as the diene component. The highly electrophilic carbonyl group of the aryl trifluoromethyl ketone serves as the dienophile. rsc.orgresearchgate.net This approach expands the range of accessible tetrahydropyran derivatives that are otherwise difficult to obtain. rsc.org
| Diene Precursor | Dienophile | Catalyst System | Product Type | Key Finding | Reference |
|---|---|---|---|---|---|
| Enone | Aryl Trifluoromethyl Ketone | Amine-based catalysts | Trifluoromethyl-substituted Tetrahydropyranone | Provides access to tetrahydropyranones with high diastereo- and enantioselectivity. | rsc.org, oist.jp |
| Trifluoromethylated Enone | In situ generated 2-Amino-1,3-butadiene | Chiral Primary Amines | Tetrahydropyran-4-one | Proceeds via a stepwise mechanism involving aldol (B89426) condensation followed by intramolecular oxa-Michael addition. | nih.gov |
| Danishefsky's Diene | Aldehydes | BINOLate-zinc complex | 2-Substituted 2,3-dihydro-4H-pyran-4-one | Achieves high yields and excellent enantioselectivity (up to 98% ee). | organic-chemistry.org |
Achieving high diastereoselectivity is a key objective in the synthesis of complex cyclic molecules. In the context of o-HDA reactions, the stereochemical outcome is dictated by the transition state geometry of the [4+2] cycloaddition. organic-chemistry.org In many Diels-Alder reactions, kinetic control favors the formation of the endo product due to stabilizing secondary orbital interactions between the diene and dienophile. organic-chemistry.org
In the organocatalytic synthesis of trifluoromethyl-substituted tetrahydropyranones, catalyst systems and reaction conditions can be tuned to achieve high diastereo- and enantioselectivity. rsc.orgresearchgate.net By carefully selecting the amine catalyst, acid, and additives, it is possible to favor the formation of a specific diastereomer. oist.jp For instance, certain amine-based catalyst systems have been shown to produce desired diastereomers with high enantioselectivity. rsc.org Theoretical and experimental studies suggest that hydrogen-bonding interactions between a protonated catalyst and the reactants can effectively activate the trifluoromethyl ketone and create a chiral environment, guiding the approach of the diene and leading to high selectivity. nih.gov This level of control allows for the synthesis of specific stereoisomers of functionalized tetrahydropyrans, which is crucial for their application in medicinal chemistry and natural product synthesis. oist.jp
Base-Catalyzed Trimerization of Trifluoroacetone to Fluorinated Oxanes
A distinct and highly efficient method for synthesizing heavily fluorinated oxane structures is the base-catalyzed trimerization of trifluoroacetone. nih.govgrafiati.comrsc.org This reaction provides a direct route to a complex hexose-like fluorinated oxane, specifically 6-methyl-2,4,6-tris(trifluoromethyl)tetrahydro-2H-pyran-2,4-diol. nih.govrsc.org The process is notable for its high yield and diastereoselectivity, delivering one of four possible diastereomers selectively when performed under optimized conditions. nih.govrsc.org
The reaction is typically carried out using a strong base, such as potassium bis(trimethylsilyl)amide (KHMDS), in a solvent like tetrahydrofuran (B95107) (THF). rsc.org Under thermodynamic control, the reaction can achieve high yields (e.g., 81%) with a high diastereomeric ratio (>20:1) without the need for chromatographic purification. nih.govrsc.org This method represents a streamlined approach to valuable fluorinated sugar analogs from inexpensive starting materials. nih.gov
| Parameter | Condition | Outcome | Reference |
|---|---|---|---|
| Reactant | Trifluoroacetone | Formation of (±)-6-methyl-2,4,6-tris(trifluoromethyl)tetrahydro-2H-pyran-2,4-diol | nih.gov, rsc.org |
| Catalyst | 5 mol% KHMDS | ||
| Solvent | THF | ||
| Temperature / Time | 60 °C for 24 hours | ||
| Yield | 81% (isolated) | High yield of the thermodynamically favored diastereomer. | rsc.org |
| Diastereomeric Ratio (dr) | >20:1 | High diastereoselectivity under thermodynamic control. | nih.gov |
A key feature of the base-catalyzed trimerization of trifluoroacetone is its reversibility. nih.govrsc.org A reversible process is one that can change direction through infinitesimal changes in conditions, with the system remaining in thermodynamic equilibrium throughout. quora.comlibretexts.org In this trimerization, the reaction conditions, particularly temperature, dictate the final product distribution by shifting the equilibrium. nih.gov
Temperature screening experiments have demonstrated that the reaction outcome is under thermodynamic control. nih.govrsc.org When the reaction is conducted at 60 °C for 24 hours, the process funnels the material towards the most thermodynamically stable diastereomer, resulting in a high diastereomeric ratio. nih.govrsc.org In contrast, running the reaction at lower temperatures, such as room temperature or 0 °C, leads to a mixture of diastereomers. For example, at room temperature, the diastereomeric ratio drops to 1:1, while at 0 °C, the typically minor diastereomer can be observed in a greater amount. nih.gov This temperature-dependent outcome confirms that the mechanism is fully reversible, allowing for the selective formation of the most stable oxane product by ensuring the reaction reaches thermodynamic equilibrium. nih.govrsc.org
Intramolecular Ring-Closing Reactions Utilizing Fluorinated Precursors
The construction of the tetrahydropyran (THP) ring system can be effectively achieved through intramolecular cyclization, a powerful strategy for forming five- and six-membered heterocycles. mdpi.com When applied to precursors already containing the trifluoromethyl group, this approach provides a direct route to trifluoromethylated oxanes.
One of the most prominent methods adaptable for this purpose is the Prins cyclization , which involves the acid-catalyzed condensation of a homoallylic alcohol with a carbonyl compound. mdpi.com This reaction proceeds through an oxocarbenium ion, which undergoes a subsequent π-cation cyclization to form the tetrahydropyran ring. preprints.org By using fluorinated building blocks, such as a trifluoromethyl-substituted aldehyde or a homoallylic alcohol with a CF₃ group, this methodology can be tailored to produce trifluoromethylated THPs. For instance, Lewis acid-mediated Prins cyclization between an aldehyde and a homoallylic alcohol can yield fluorinated bicyclic compounds, where the fluoride (B91410) ion from the Lewis acid (e.g., BF₃·OEt₂) acts as the terminating nucleophile. clockss.orgbeilstein-journals.org
Another key strategy is the intramolecular oxa-Michael addition . This reaction involves the 1,4-addition of a hydroxyl group to an α,β-unsaturated carbonyl system within the same molecule to form the heterocyclic ring. mdpi.com The stereochemical outcome can often be controlled by the reaction conditions, with base catalysis typically favoring trans-substituted products under kinetic control, and cis-products under thermodynamic control. mdpi.com Synthesizing a linear ζ-hydroxy α,β-unsaturated ester or ketone that bears a trifluoromethyl group would serve as a direct precursor for cyclization into a trifluoromethylated oxane derivative.
Radical cyclizations of β-alkoxyacrylates have also been shown to be a highly effective method for the stereoselective synthesis of 2,6-cis-substituted tetrahydropyrans, offering another potential pathway if the appropriate trifluoromethylated substrate is used. mdpi.com
Trifluoromethylation Protocols for Oxane Systems
Direct trifluoromethylation involves introducing the CF₃ group onto a pre-formed oxane ring. This is a highly sought-after transformation as it allows for the late-stage functionalization of complex molecules. Methodologies are generally classified based on the nature of the trifluoromethylating agent: electrophilic, nucleophilic, or radical. beilstein-journals.orgwikipedia.org
Electrophilic Trifluoromethylation Methods
Electrophilic trifluoromethylation introduces a "CF₃⁺" synthon to a nucleophilic substrate. This approach is particularly effective for carbon-centered nucleophiles like enolates, silyl (B83357) enol ethers, and enamines. wikipedia.orgethz.ch In the context of oxane systems, tetrahydropyran-4-one can be converted into its corresponding enamine or silyl enol ether, which can then be targeted by an electrophilic CF₃ reagent. ethz.ch
The most common and effective electrophilic trifluoromethylating agents are hypervalent iodine compounds, often referred to as Togni reagents , and sulfonium (B1226848) salts like Umemoto reagents . beilstein-journals.orgethz.chrsc.org These reagents are known for their ability to trifluoromethylate a wide range of nucleophiles, including those derived from ketones, esters, and lactones. researchgate.net For example, the enamine derived from tetrahydropyran-4-one and pyrrolidine (B122466) has been successfully trifluoromethylated using such reagents. ethz.ch The reaction of Togni's reagent with cyclic ethers like tetrahydrofuran (THF) has been observed to lead to ring-opening and subsequent trifluoromethylation, highlighting the reactivity of these reagents toward oxygen-containing heterocycles. ethz.chacs.org
The table below summarizes representative electrophilic trifluoromethylation reactions applicable to precursors of oxane systems.
| Substrate Type | Reagent | Catalyst/Conditions | Product Type | Ref. |
| β-Ketoester | Togni Reagent I | Cu(I) catalysis | α-Trifluoromethyl-β-ketoester | wikipedia.org |
| Enamine of Tetrahydropyran-4-one | Umemoto Reagent | Not specified | α-Trifluoromethylated Ketone | ethz.ch |
| Thiol | Togni Reagent | Base | Trifluoromethyl Thioether | rsc.org |
| Aliphatic Alcohol | Hypervalent Iodosulfoximine Reagent | Zn(NTf₂)₂ | Trifluoromethyl Ether | researchgate.net |
Nucleophilic Trifluoromethylation Methods
Nucleophilic trifluoromethylation employs a "CF₃⁻" synthon that attacks an electrophilic center. The most widely used reagent for this purpose is (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), known as the Ruppert-Prakash reagent . wikipedia.orgresearchgate.net This reagent requires activation by a fluoride source or a Lewis base to generate the active trifluoromethyl anion. thieme-connect.de
For oxane systems, this method is well-suited for the trifluoromethylation of a carbonyl group, for instance at the C-4 position of a tetrahydropyran-4-one, to generate a trifluoromethyl carbinol, which is the core structure of this compound (assuming substitution at C-2 already exists). beilstein-journals.org Another strategy involves the formation of a pyridinium (B92312) cation from a tetrahydropyridine (B1245486) precursor, which can then be attacked by the CF₃⁻ nucleophile. Subsequent hydrogenation of the ring yields the α-trifluoromethylated piperidine, a nitrogen analog of the target oxane. researchgate.net This approach highlights a potential route for trifluoromethylating saturated heterocycles via their oxidized, more electrophilic intermediates. researchgate.net Fluoroform (HCF₃), a potent greenhouse gas, has also been developed as an inexpensive source of the CF₃⁻ anion when used with a strong base, and is effective for converting esters to trifluoromethyl ketones. beilstein-journals.org
| Substrate Type | Reagent | Activator/Conditions | Product Type | Ref. |
| Ketones/Aldehydes | TMSCF₃ (Ruppert-Prakash) | Catalytic Fluoride (e.g., TBAF) | Trifluoromethyl carbinol | wikipedia.orgthieme-connect.de |
| Esters | HCF₃ (Fluoroform) | KHMDS/triglyme | Trifluoromethyl ketone | beilstein-journals.org |
| Pyridinium Cation | TMSCF₃ | Fluoride source | α-Trifluoromethyl-tetrahydropyridine | researchgate.net |
| N-(tert-butylsulfinyl)imines | TMSCF₃ | TBAT | Trifluoromethylated amine | thieme-connect.de |
Radical Trifluoromethylation Approaches
Radical trifluoromethylation involves the generation of a trifluoromethyl radical (•CF₃), which can then add to unsaturated bonds or functionalize C-H bonds. nih.gov This approach has gained significant traction with the advent of photoredox catalysis, which allows for the generation of •CF₃ under mild conditions using visible light. princeton.eduresearchgate.net
Reagents such as sodium trifluoromethanesulfinate (Langlois reagent ) and trifluoromethanesulfonyl chloride (CF₃SO₂Cl) are common and easy-to-handle sources of the •CF₃ radical under oxidative or photoredox conditions. beilstein-journals.orgnih.gov The direct C-H trifluoromethylation of saturated heterocycles, including ethers, is a powerful tool for late-stage functionalization. researchgate.net These reactions often proceed via a hydrogen atom transfer (HAT) mechanism, where the •CF₃ radical abstracts a hydrogen atom from the heterocycle, typically at a position adjacent to the heteroatom (e.g., C-2 in an oxane). The resulting carbon-centered radical is then trapped to form the C-CF₃ bond. researchgate.netnih.gov Photoredox-catalyzed tandem reactions, where an initial trifluoromethylation triggers a subsequent cyclization, have been developed to create trifluoromethyl-containing tetrahydrofurans and other heterocycles from diene precursors. researchgate.net
A significant challenge in radical C-H functionalization is controlling stereochemistry, as radical intermediates are typically planar and achiral. However, methods for stereoretentive C-H bond functionalization are emerging. While specific examples for oxane systems are not prevalent, the underlying principles are informative. For instance, reductive elimination from certain high-valent metal complexes, such as Pd(IV) fluorides, has been shown to proceed with retention of configuration at a C(sp³)-H bond. scispace.com This suggests that metal-mediated radical pathways could potentially offer stereochemical control. In some copper-catalyzed reactions, it is proposed that the trifluoromethylation may proceed through a structured, four-membered ring transition state, which could influence the stereochemical outcome. acs.org The development of catalytic systems that can control the stereochemistry of radical C(sp³)-H functionalization remains an active area of research.
Asymmetric Trifluoromethylation Techniques and Chiral Induction
Creating chiral trifluoromethylated compounds with high enantioselectivity is a major goal in synthetic chemistry. Asymmetric trifluoromethylation of oxane systems can be approached by introducing the CF₃ group to a prochiral substrate using a chiral catalyst or auxiliary.
Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, including the construction of chiral tetrahydropyrans. researchgate.netrsc.org For example, the enantioselective α-trifluoromethylation of aldehydes, which could be precursors to chiral oxanes, has been achieved by combining enamine organocatalysis with photoredox catalysis. acs.org This dual-catalytic system uses a chiral imidazolidinone catalyst to create a chiral enamine intermediate, which is then attacked by a photochemically generated trifluoromethyl radical. acs.org
Similarly, chiral phosphoric acids have been used in combination with copper catalysts in dual-catalytic systems to achieve asymmetric radical aminotrifluoromethylation of alkenes, leading to chiral CF₃-containing azaheterocycles. acs.org The design of chiral ligands for transition metal catalysts is another key strategy for inducing asymmetry. mdpi.com While terminal functional groups on a molecule have been used to induce chirality, it is also possible to direct the twist from internal positions, for instance by using chiral imides. scripps.edunih.gov Strategic functionalization of a helix surface with trifluoromethyl groups can enhance its interaction with chiral groups, thereby increasing diastereomeric excess. nih.gov These asymmetric strategies, while often demonstrated on other systems, provide a clear blueprint for the development of methods to access enantiopure this compound and its analogs.
Utilization of Specific Trifluoromethylating Reagents (e.g., Trifluoroacetic Anhydride (B1165640), Togni Reagents)
These reagents have demonstrated broad applicability in the trifluoromethylation of various nucleophiles, including alcohols and carbonyl compounds. beilstein-journals.orgd-nb.info For instance, Togni's reagent II has been used for the O-trifluoromethylation of phenols under basic conditions. chemrevlett.com The reaction of Togni reagents with enamines, followed by an intramolecular azirination, has been shown to produce trifluoromethylated 2H-azirines. beilstein-journals.org Although a direct example for the synthesis of this compound using Togni reagents is not explicitly detailed in the provided results, their known reactivity with similar substrates suggests a plausible pathway. The general mechanism often involves the activation of the Togni reagent by a base or a metal catalyst, followed by the transfer of the CF3 group to the substrate. conicet.gov.ar
Table 1: Examples of Trifluoromethylating Reagents and Their Applications
| Reagent Family | Specific Reagent Example | Type of Trifluoromethylation | Substrate Class | Reference |
| Hypervalent Iodine | Togni Reagent II | Electrophilic | Phenols, Enamines | beilstein-journals.orgchemrevlett.com |
| Sulfonium Salts | Yagupolskii-Umemoto Reagents | Electrophilic | Thiophenolates, Arenes | beilstein-journals.orgd-nb.info |
Scaffold Construction via Functional Group Interconversions and Transformations
An alternative to direct trifluoromethylation is the construction of the heterocyclic ring from precursors that already contain the trifluoromethyl group.
A common and effective strategy for synthesizing this compound is through the reduction of the corresponding ketone, 2-(trifluoromethyl)oxan-4-one. This ketone precursor can be synthesized through various methods. One reported synthesis involves the reaction of methyl 2,2,2-trifluoroacetate and (E)-4-methoxybut-3-en-2-one in the presence of a base like potassium tert-butoxide (KOtBu), followed by an acid-catalyzed cyclization. The subsequent reduction of the ketone at the 4-position to the desired alcohol can be achieved using standard reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. This approach allows for the late-stage introduction of the hydroxyl group, providing a versatile entry point to various derivatives.
Table 2: Synthesis of 2-(Trifluoromethyl)-4H-pyran-4-one
| Reactant 1 | Reactant 2 | Base | Solvent | Key Step | Reference |
| Methyl 2,2,2-trifluoroacetate | (E)-4-methoxybut-3-en-2-one | KOtBu | Diethyl ether | Acid-catalyzed cyclization |
Annulation, or ring-forming, reactions are powerful tools for constructing heterocyclic systems. mdpi.com While a specific annulation strategy for this compound is not explicitly detailed in the search results, general principles of heterocycle synthesis can be applied. For example, (3+3)-annulation reactions between nitrile imines and α-amino esters have been successfully employed to create trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-ones. mdpi.com This highlights the potential of cycloaddition and cyclocondensation reactions in building complex fluorinated heterocycles from acyclic, trifluoromethyl-containing precursors. mdpi.com The development of novel divergent cyclizations of N-(2-(trifluoromethyl)-3-alkynyl)hydroxylamines further showcases the utility of annulation in accessing various trifluoromethylated nitrogen-containing heterocycles. mdpi.com
The condensation of fluorinated β-dicarbonyl compounds with other building blocks is a well-established method for synthesizing fluorinated heterocycles. For instance, the condensation of ethyl 2,4-dioxopentanoate with ethyl trifluoroacetate (B77799) in the presence of sodium ethoxide leads to the formation of ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate. researchgate.net Similarly, the reaction of aryl-4,4,4-trifluorobutane-1,3-diones with phosphorus pentachloride and sodium diethyl malonate provides a route to 2-pyrones bearing a CF3 group. nih.gov These pyrone structures are closely related to the oxane core and could potentially be converted to this compound through subsequent reduction and/or functional group manipulations. The synthesis of 2-Hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester from pentafluoroacetophenone and dimethyl oxalate (B1200264) further illustrates the utility of fluorinated β-oxo esters in constructing complex heterocyclic systems. researchgate.net
Stereochemical Control and Conformational Analysis
Diastereoselective Synthesis of 2-(Trifluoromethyl)oxan-4-ol Derivatives
The synthesis of substituted tetrahydropyrans with high diastereoselectivity is a well-established field, often employing methods like the Prins cyclization, oxa-hetero-Diels-Alder reactions, and intramolecular allylations. researcher.lifeorganic-chemistry.orgmdpi.comacs.orgnih.govresearchgate.netbeilstein-journals.org These strategies are adaptable for the synthesis of this compound derivatives.
One notable approach involves the oxa-hetero-Diels-Alder reaction between enones and aryl trifluoromethyl ketones, catalyzed by amine-based systems, to yield trifluoromethyl-substituted tetrahydropyranones. researcher.life These ketones can then be reduced to the corresponding 4-ol derivatives. The diastereoselectivity of this [4+2] cycloaddition is influenced by the catalyst and reaction conditions, allowing for the targeted synthesis of specific diastereomers. researcher.life
Another powerful method is the Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde. researchgate.netbeilstein-journals.org For the synthesis of this compound, a trifluoromethyl-containing aldehyde or a homoallylic alcohol with a trifluoromethyl group could be utilized. The stereochemical outcome of the Prins cyclization is often directed by the geometry of the oxocarbenium ion intermediate. beilstein-journals.org
The following table summarizes representative diastereoselective methods applicable to the synthesis of tetrahydropyran (B127337) rings, which can be adapted for this compound derivatives.
| Reaction Type | Reactants | Catalyst/Reagent | Key Feature |
| Oxa-Hetero-Diels-Alder | Enone, Trifluoromethyl Ketone | Amine-based catalyst | High diastereoselectivity in the formation of the tetrahydropyranone precursor. researcher.life |
| Prins Cyclization | Homoallylic alcohol, Aldehyde | Lewis Acid (e.g., AlCl₃) | Forms the tetrahydropyran ring with stereocenters controlled by the intermediate. researchgate.net |
| Intramolecular Allylation | (Z)-Allylsilane with aldehyde | Brønsted Acid | Complete 1,4-stereoinduction and high 1,3-stereoinduction. organic-chemistry.org |
| Tandem Reactions | β-ketoester, Aldehyde | Base | Aldol (B89426) reaction followed by Knoevenagel condensation and intramolecular Michael addition to form highly substituted tetrahydropyran-4-ones. nih.gov |
Enantioselective Methodologies for Chiral Induction
The creation of single enantiomers of this compound requires the use of chiral catalysts or auxiliaries. Asymmetric catalysis in the synthesis of fluorinated heterocycles is a burgeoning area of research. nih.gov
For instance, enantioselective oxa-hetero-Diels-Alder reactions can be achieved using chiral amine catalysts. researcher.life These catalysts can create a chiral environment around the reacting molecules, leading to the preferential formation of one enantiomer of the tetrahydropyranone product. Subsequent reduction of the ketone at the 4-position would then yield the chiral this compound.
Another strategy involves the enantioselective reduction of a precursor ketone, such as a 2-(trifluoromethyl)oxan-4-one. The use of chiral reducing agents, like those derived from oxazaborolidines, can deliver a hydride to one face of the carbonyl group, resulting in a specific enantiomer of the alcohol. nih.gov
A one-pot sequential catalysis involving a highly enantioselective copper(II)-catalyzed Henry reaction followed by an acid-catalyzed oxa-Michael addition has been shown to produce 2,6-cis-substituted tetrahydropyrans with excellent enantioselectivity (98-99% ee). nih.gov This methodology could potentially be adapted for substrates leading to this compound.
Factors Influencing Stereoselectivity (e.g., Transition State Geometries, Kinetic vs. Thermodynamic Control)
The stereochemical outcome of the synthesis of this compound is governed by a combination of kinetic and thermodynamic factors, which are often rationalized by analyzing the transition state geometries of the key bond-forming steps. rsc.org
In reactions like the Prins cyclization and oxa-hetero-Diels-Alder, the reaction often proceeds through a chair-like transition state. The substituents on the reacting partners will preferentially occupy equatorial positions in this transition state to minimize steric hindrance, thus dictating the stereochemistry of the final product. This is an example of kinetic control, where the product distribution is determined by the relative energies of the transition states leading to different stereoisomers.
The presence of the electron-withdrawing trifluoromethyl group can also exert significant electronic effects on the transition state. beilstein-journals.org For example, in reactions involving carbocation intermediates, the CF3 group is highly destabilizing, which can influence the reaction pathway and the resulting stereochemistry. beilstein-journals.org
In some cases, the initial product formed under kinetic control may not be the most stable isomer. If the reaction conditions allow for equilibration, the product distribution will be governed by the relative thermodynamic stabilities of the different diastereomers.
Conformational Preferences and Dynamics of the Oxane Ring System
The six-membered oxane ring in this compound typically adopts a chair conformation to minimize angular and torsional strain. supersciencegrl.co.uk The substituents on the ring, the trifluoromethyl group at C2 and the hydroxyl group at C4, can occupy either axial or equatorial positions. The conformational equilibrium is determined by the balance of various steric and stereoelectronic interactions.
The trifluoromethyl group is sterically demanding and would generally be expected to prefer the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens on C4 and C6. However, the anomeric effect can play a significant role in 2-substituted tetrahydropyrans. cdnsciencepub.com This effect describes the tendency of an electronegative substituent at the anomeric position (C2) to favor an axial orientation. This preference is often explained by a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding orbital of the C-CF3 bond (n -> σ*).
For 2-aryloxytetrahydropyrans, it has been shown that the axial preference increases with more electron-withdrawing substituents on the aryl ring. cdnsciencepub.com Given the strong electron-withdrawing nature of the CF3 group, a significant anomeric effect would be anticipated, potentially favoring an axial orientation despite the steric bulk.
The following table outlines the key conformational factors for this compound:
| Interaction | Description | Favored Position for CF3 at C2 | Favored Position for OH at C4 |
| Steric Hindrance | Repulsive interaction between substituents. | Equatorial | Equatorial |
| Anomeric Effect | Stabilizing hyperconjugation (n -> σ*). | Axial | N/A |
| 1,3-Diaxial Interactions | Steric repulsion between axial substituents. | Equatorial | Equatorial |
Reactivity and Chemical Transformations of 2 Trifluoromethyl Oxan 4 Ol
Reactions Involving the Hydroxyl Group
The secondary hydroxyl group at the C-4 position of 2-(Trifluoromethyl)oxan-4-ol is a primary site for chemical modification, allowing for a variety of functional group interconversions. Common reactions include oxidation, esterification, and etherification, which are fundamental transformations in organic synthesis for creating diverse molecular architectures.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-(trifluoromethyl)oxan-4-one. The choice of oxidant is crucial to ensure chemoselectivity and avoid side reactions. A range of modern oxidation reagents can be employed for this transformation.
| Oxidizing Agent | Typical Conditions | Product |
| Pyridinium (B92312) chlorochromate (PCC) | Dichloromethane (DCM), Room Temperature | 2-(Trifluoromethyl)oxan-4-one |
| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | Dichloromethane (DCM), -78 °C to Room Temperature | 2-(Trifluoromethyl)oxan-4-one |
| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM), Room Temperature | 2-(Trifluoromethyl)oxan-4-one |
Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. Acid catalysis is typically required for reactions with carboxylic acids, in a process known as Fischer esterification.
| Reagent | Catalyst/Conditions | Product Type |
| Carboxylic Acid (R-COOH) | Strong Acid (e.g., H₂SO₄), Heat | Ester (R-COO-R') |
| Acyl Chloride (R-COCl) | Base (e.g., Pyridine, Triethylamine), 0 °C to RT | Ester (R-COO-R') |
| Acid Anhydride (B1165640) ((RCO)₂O) | Base (e.g., Pyridine) or Acid Catalyst | Ester (R-COO-R') |
Etherification: Formation of an ether linkage is another important transformation of the hydroxyl group. The Williamson ether synthesis, involving deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common method. Alternatively, the hydroxyl group can be used as a protecting group by forming a tetrahydropyranyl (THP) ether, though in this case, the starting material is already a tetrahydropyran (B127337) derivative.
Transformations of the Trifluoromethyl Moiety
The trifluoromethyl group is known for its high stability due to the strength of the carbon-fluorine bonds. Consequently, chemical transformations of the CF₃ group itself are challenging and often require harsh reaction conditions. The C-F bond has a high dissociation energy, making the trifluoromethyl group generally inert to many common reagents.
While direct transformation of the trifluoromethyl group in a saturated heterocyclic system like this compound is not widely documented, related chemistry highlights the difficulty of such modifications. Most synthetic strategies focus on the introduction of the trifluoromethyl group into a molecule rather than its subsequent conversion. The electron-withdrawing nature of the trifluoromethyl group can, however, activate adjacent positions to certain reactions, though this is less pronounced in a saturated system compared to aromatic or unsaturated ones.
Research into the transformation of trifluoromethyl groups often focuses on their synthesis from other functional groups, such as the conversion of carboxylic acids to trifluoromethyl groups using reagents like sulfur tetrafluoride. Defluorination reactions have been reported for α-trifluoromethyl alkenes, but these substrates are structurally different from the saturated oxane ring.
Reactivity of the Oxane Ring System (e.g., Ring Opening Reactions, Electrochemical Fluorination)
The oxane ring, a six-membered saturated ether, is generally stable. However, it can undergo ring-opening reactions under specific, typically acidic, conditions. The presence of the electron-withdrawing trifluoromethyl group at the 2-position is expected to influence the regioselectivity of such reactions by affecting the stability of potential cationic intermediates.
Ring-Opening Reactions: Acid-catalyzed ring-opening of tetrahydropyrans can be initiated by protonation of the ring oxygen, followed by nucleophilic attack. For this compound, a nucleophile would likely attack the C-6 position, as a positive charge at the C-2 position would be destabilized by the adjacent electron-withdrawing trifluoromethyl group. Such ring-opening reactions are well-documented for the analogous five-membered ring system, tetrahydrofuran (B95107) (THF).
Electrochemical Fluorination: Electrochemical fluorination (ECF) is a method used to replace carbon-hydrogen bonds with carbon-fluorine bonds. This process, often referred to as the Simons process, utilizes electrolysis in anhydrous hydrogen fluoride (B91410). Subjecting this compound to ECF could potentially lead to the perfluorination of the remaining C-H bonds on the oxane ring. The hydroxyl group would likely also be converted to a fluorine atom under these harsh conditions. More recent developments in electrochemical fluorination aim for selective C-H fluorination under milder conditions, which could offer a pathway to partially fluorinated derivatives.
Derivatization Strategies for Advanced Chemical Constructs
This compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the fields of medicinal and materials chemistry. The trifluoromethyl-substituted tetrahydropyran motif is of interest due to the unique properties conferred by the trifluoromethyl group, such as increased lipophilicity and metabolic stability.
Derivatization can be achieved through reactions at the hydroxyl group, as detailed in section 4.1. This allows for the attachment of various molecular fragments. For instance, esterification or etherification can be used to link the oxane ring to other pharmacophores or polymer backbones. The synthesis of libraries of substituted tetrahydropyrones for biological screening has been demonstrated as a viable strategy for drug discovery.
Furthermore, the synthesis of substituted tetrahydropyrans, often through methods like the Prins cyclization, provides a route to a wide array of stereochemically rich structures that can be used in the total synthesis of natural products. The 4-hydroxyl group of this compound can be a key handle for subsequent stereoselective transformations in the construction of complex molecular targets.
Advanced Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-(Trifluoromethyl)oxan-4-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, offers an unambiguous assignment of its atoms and their connectivity.
In the ¹H NMR spectrum of this compound, the chemical shift of each proton is influenced by its local electronic environment. The protons on the oxane ring are expected to appear in the range of approximately 1.5 to 4.0 ppm. The proton at C2, being adjacent to both the ring oxygen and the electron-withdrawing trifluoromethyl group, would likely be the most downfield-shifted proton of the ring system. The proton at C4, attached to the carbon bearing the hydroxyl group, would also exhibit a downfield shift. The hydroxyl proton itself would appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-2 | 3.8 - 4.2 | Multiplet |
| H-3ax, H-5ax | 1.5 - 1.8 | Multiplet |
| H-3eq, H-5eq | 1.9 - 2.2 | Multiplet |
| H-4 | 3.5 - 3.9 | Multiplet |
| H-6ax | 3.4 - 3.7 | Multiplet |
| H-6eq | 3.9 - 4.1 | Multiplet |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atom of the trifluoromethyl group (CF₃) will be observed as a quartet due to coupling with the three fluorine atoms. Its chemical shift is typically in the range of 120-130 ppm. The C2 carbon, directly attached to the CF₃ group, will also show a quartet with a smaller coupling constant and is expected to be significantly downfield, likely in the 75-85 ppm region. The C4 carbon, bonded to the hydroxyl group, will also be in a similar downfield region. The remaining ring carbons will appear at higher fields.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) | C-F Coupling (J, Hz) |
|---|---|---|
| C-2 | 75 - 85 | q, ~28 |
| C-3, C-5 | 30 - 40 | - |
| C-4 | 65 - 75 | - |
| C-6 | 60 - 70 | - |
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. In this compound, the three fluorine atoms of the trifluoromethyl group are chemically equivalent and will give rise to a single signal, typically a singlet, in the proton-decoupled spectrum. The chemical shift for a CF₃ group on an aliphatic ring is generally observed in the range of -70 to -80 ppm relative to a CFCl₃ standard.
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons, for instance, showing correlations between H-2 and the protons on C3, and between H-4 and the protons on C3 and C5.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and the carbons they are attached to.
HMBC (Heteronuclear Multiple Bond Correlation) is instrumental in identifying longer-range (2-3 bond) correlations. For example, it would show correlations from the fluorine atoms of the CF₃ group to the C2 and C3 carbons, and from the H-2 proton to the C3 and C6 carbons, confirming the placement of the trifluoromethyl group.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides information about the functional groups present in a molecule. researchgate.net
Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the oxane ring will appear in the 2850-3000 cm⁻¹ region. A series of strong absorption bands between 1100 and 1300 cm⁻¹ would be characteristic of the C-F stretching vibrations of the trifluoromethyl group. The C-O stretching vibrations of the ether and alcohol functionalities will also be present in the fingerprint region (1000-1200 cm⁻¹). semanticscholar.org
Raman Spectroscopy : Raman spectroscopy would provide complementary information. The C-F symmetric stretching vibration is often a strong and characteristic band in the Raman spectrum.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H | Stretch | 3200-3600 | Strong, Broad |
| C-H | Stretch | 2850-3000 | Medium-Strong |
| C-F | Stretch | 1100-1300 | Strong |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis (e.g., HRMS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) would provide the accurate mass of the molecular ion ([M]⁺), allowing for the determination of the molecular formula (C₅H₉F₃O₂).
Fragmentation Analysis : The fragmentation pattern in the mass spectrum gives clues about the structure. Common fragmentation pathways for this molecule would likely include the loss of a water molecule from the molecular ion, the loss of the trifluoromethyl radical (•CF₃), and cleavage of the oxane ring. The observation of fragments corresponding to these losses would further support the proposed structure.
X-ray Crystallography for Solid-State Structure Determination
As of the latest available data, a complete single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible crystallographic databases. Consequently, detailed information regarding its crystal system, space group, and precise unit cell dimensions remains undetermined.
The process of X-ray crystallography is the most definitive method for establishing the three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons within the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, researchers can deduce the precise arrangement of atoms in the crystal lattice.
For a compound like this compound, a successful crystallographic analysis would provide unambiguous confirmation of its molecular structure, including the stereochemical configuration of the chiral centers at the C2 and C4 positions of the oxane ring. It would also reveal crucial details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which governs the packing of molecules in the solid state.
While experimental data for the target compound is not available, a hypothetical data table is presented below to illustrate the type of information that would be obtained from such an analysis. The values are purely illustrative and are based on common parameters for similar small organic molecules.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C₆H₉F₃O₂ |
| Formula Weight | 170.13 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.4 |
| γ (°) | 90 |
| Volume (ų) | 819.7 |
| Z (molecules/unit cell) | 4 |
| Density (calculated) | 1.378 g/cm³ |
| Absorption Coeff. (μ) | 0.135 mm⁻¹ |
| R-factor | 0.045 |
| Data Collection Temp. | 100 K |
Obtaining such data would require the successful growth of a high-quality single crystal of this compound, which can be a challenging step. Once obtained, the crystal would be mounted on a diffractometer to collect the diffraction data, which would then be processed and refined to solve the crystal structure. The resulting structural information would be invaluable for understanding the solid-state properties of this compound and for comparative studies with other fluorinated heterocyclic compounds.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties and reaction mechanisms. Despite its broad utility, specific DFT studies on 2-(Trifluoromethyl)oxan-4-ol are not present in the available literature.
Geometric Optimization and Equilibrium Structures
Geometric optimization is a fundamental computational procedure to find the lowest energy arrangement of atoms in a molecule, corresponding to its equilibrium structure. This process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. For this compound, this would involve determining the preferred conformations of the oxane ring (e.g., chair, boat, twist-boat) and the orientations of the trifluoromethyl and hydroxyl substituents. However, no studies detailing these calculations have been published.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals (FMO), Natural Bond Orbital (NBO) Analysis)
Electronic structure analysis provides insights into the distribution of electrons within a molecule, which governs its reactivity and properties.
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy and shape of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack on this compound.
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation and hydrogen bonding. This analysis could elucidate the electronic effects of the electron-withdrawing trifluoromethyl group on the oxane ring and the hydroxyl group.
Specific FMO and NBO analyses for this compound have not been reported.
Vibrational Frequency and Spectroscopic Property Prediction
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. These calculations are performed after geometric optimization to confirm that the structure is a true minimum (no imaginary frequencies) and to aid in the interpretation of experimental spectra. No predicted vibrational spectra for this compound are available.
Reaction Mechanism Elucidation and Transition State Characterization
Theoretical calculations are invaluable for studying reaction pathways, identifying intermediate structures, and characterizing the high-energy transition states that connect reactants, intermediates, and products. This allows for the determination of reaction kinetics and thermodynamics. Potential reactions involving this compound, such as oxidation, esterification, or substitution, could be investigated using these methods, but no such computational studies have been documented.
Molecular Modeling and Conformer Generation
Molecular modeling encompasses a range of techniques to represent and manipulate molecular structures. Conformer generation is a key aspect, involving the systematic or stochastic exploration of a molecule's conformational space to identify all stable low-energy isomers. For a flexible molecule like this compound, this process would be essential to understand its three-dimensional shape and how it might interact with biological targets or other molecules. There are no published studies on the conformational analysis of this specific compound.
Cheminformatics Approaches for 3D Structure Representation and Similarity (e.g., E3FP)
Cheminformatics utilizes computational methods to analyze large datasets of chemical information. Three-dimensional fingerprints, such as the Extended 3D Fingerprint (E3FP), are used to encode the 3D structure of molecules for similarity searching, virtual screening, and machine learning applications. Such an approach would allow for the comparison of this compound to databases of other molecules to identify compounds with similar shapes and potential properties. However, no specific cheminformatics studies utilizing E3FP or similar descriptors for this compound have been identified.
Synthetic Utility and Future Research Directions
2-(Trifluoromethyl)oxan-4-ol as a Versatile Synthetic Intermediate
While specific literature on the synthesis and reactions of this compound is not extensively detailed, its structure suggests significant potential as a versatile synthetic intermediate. The molecule combines two key features: a chemically robust trifluoromethylated oxane ring and a reactive secondary alcohol. The oxane ring itself, a privileged scaffold in many biologically active compounds, provides a stable, three-dimensional framework. nih.gov The trifluoromethyl group, due to the high strength of the C-F bond, is metabolically stable and strongly electron-withdrawing, influencing the reactivity of the entire ring system. mdpi.com
The true versatility of this compound lies in the reactivity of the hydroxyl group at the C-4 position. This functional group serves as a handle for a wide array of chemical transformations, allowing for the molecule's elaboration into more complex structures. These potential transformations make it a valuable building block for combinatorial chemistry and the targeted synthesis of complex fluorinated molecules.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagent/Conditions | Product Type | Potential Utility |
|---|---|---|---|
| Oxidation | PCC, Swern, or Dess-Martin oxidation | 2-(Trifluoromethyl)oxan-4-one | Intermediate for reductive amination, Wittig reactions, etc. |
| Etherification | Williamson ether synthesis (e.g., NaH, Alkyl halide) | 4-Alkoxy-2-(trifluoromethyl)oxane | Modification of solubility, introduction of new functional groups. |
| Esterification | Acyl chloride or carboxylic acid (e.g., Fischer esterification) | 2-(Trifluoromethyl)oxan-4-yl ester | Prodrug strategies, linking to other molecular fragments. |
| Nucleophilic Substitution | Mitsunobu reaction (e.g., DEAD, PPh3, Nucleophile) | 4-Substituted-2-(trifluoromethyl)oxane | Inversion of stereochemistry, introduction of nitrogen or sulfur. |
| Dehydration | Acid catalyst (e.g., H2SO4, heat) | 2-(Trifluoromethyl)-3,6-dihydro-2H-pyran | Intermediate for further functionalization of the double bond. |
This table represents plausible chemical transformations based on the known reactivity of secondary alcohols and is intended to illustrate the synthetic potential of the title compound.
Applications in the Construction of Diverse Fluorinated Molecules and Scaffolds
The combination of a trifluoromethyl group and an oxane ring makes this compound an attractive starting material for the synthesis of diverse fluorinated molecules and scaffolds. nih.gov The tetrahydropyran (B127337) (oxane) motif is a core structural feature in numerous natural products with significant biological activity, including antitumor agents and antibiotics. nih.govnih.gov Its prevalence is due to its ability to act as a stable, conformationally restricted scaffold that can correctly orient functional groups for interaction with biological targets like enzymes and receptors. nih.gov
Simultaneously, the trifluoromethyl group is a well-established bioisostere for other chemical groups and is present in a significant percentage of approved pharmaceuticals. mdpi.com Its incorporation can lead to enhanced efficacy and improved pharmacokinetic profiles. Therefore, using this compound as a building block allows for the direct integration of these two desirable motifs into a single, advanced intermediate.
This approach is highly valuable in drug discovery, where the goal is to generate libraries of structurally diverse but related compounds for biological screening. For instance, the oxane ring can be a central scaffold, with diversity introduced by modifying the C-4 hydroxyl group and potentially other positions. This strategy could lead to the discovery of new therapeutic agents in areas such as oncology, infectious diseases, and metabolic disorders, where fluorinated compounds and heterocyclic scaffolds have already proven to be highly impactful. organic-chemistry.org
Table 2: Importance of Trifluoromethyl and Oxane Motifs in Bioactive Molecules
| Motif | Examples of Molecules/Drug Classes | Therapeutic Area/Application |
|---|---|---|
| Trifluoromethyl Group | Fluoxetine, Celecoxib, Sitagliptin, Tipranavir mdpi.com | Antidepressant, Anti-inflammatory, Antidiabetic, Antiviral |
| Oxane (Tetrahydropyran) Ring | Lasonolide A, Pederin, portions of polyether antibiotics nih.gov | Antitumor, Vesicant, Antibacterial |
This table provides examples of approved drugs containing a trifluoromethyl group and natural products containing a tetrahydropyran (oxane) ring to highlight the significance of these individual structural features in medicinal chemistry.
Future Perspectives in Trifluoromethylated Oxane Chemistry
The field of trifluoromethylated oxane chemistry is ripe for exploration, with significant potential for future advancements. A primary challenge and opportunity lie in the development of novel, efficient, and stereoselective synthetic methods to access building blocks like this compound. While general methods for tetrahydropyran synthesis exist, such as the Prins cyclization or intramolecular etherification, their adaptation for substrates bearing a trifluoromethyl group often requires specialized conditions. organic-chemistry.org Future research will likely focus on catalytic and asymmetric methodologies to control the stereochemistry at the C-2 and C-4 positions, which is crucial for biological activity.
Furthermore, the full synthetic potential of this compound and related compounds remains to be unlocked. Systematic investigation into the reactivity of these building blocks is needed. Exploring their use in multicomponent reactions or as precursors to other trifluoromethylated heterocycles could open new avenues for chemical synthesis. For example, ring-opening reactions of activated trifluoromethylated oxanes could provide access to novel acyclic fluorinated chains with multiple stereocenters.
Ultimately, the future of this chemical space will be driven by its application in the life sciences. The creation of compound libraries based on the trifluoromethyl-oxane scaffold for high-throughput screening will be essential to identify new bioactive molecules. As our understanding of the unique properties conferred by fluorine continues to grow, building blocks that combine this "element of life" with proven structural scaffolds like oxane will undoubtedly play a critical role in the development of next-generation pharmaceuticals and agrochemicals.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(Trifluoromethyl)oxan-4-ol, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves functionalizing the oxane ring with a trifluoromethyl group. Key steps include:
- Oxidation/Reduction : Use LiAlH₄ or NaBH₄ to reduce carbonyl intermediates to alcohols, or KMnO₄/CrO₃ to oxidize hydroxyl groups to ketones/carboxylic acids .
- Substitution : Introduce the trifluoromethyl group via nucleophilic substitution using CF₃-containing reagents under basic conditions (e.g., NaH) .
- Optimization : Control temperature (0–80°C) and solvent polarity (THF, DMF) to enhance regioselectivity and yield. Purification often involves column chromatography .
Q. How is the structure of this compound characterized experimentally?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., hydroxyl at δ 3.5–4.5 ppm, CF₃ splitting patterns) .
- X-ray Crystallography : Determines stereochemistry of the oxane ring and spatial orientation of the CF₃ group .
- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]⁺ = 183.1) and fragmentation patterns .
Q. What are the typical chemical reactions involving this compound?
- Methodological Answer :
- Oxidation : Converts the hydroxyl group to a ketone using CrO₃ in acidic media .
- Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) under catalysis by DMAP to form trifluoromethylated esters .
- Nucleophilic Substitution : Replaces the hydroxyl group with halides (e.g., PCl₅) or amines (e.g., NH₃/MeOH) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s conformational stability and electronic properties?
- Methodological Answer :
- Computational Studies : Density Functional Theory (DFT) reveals the CF₃ group’s electron-withdrawing effect, stabilizing the oxane ring’s chair conformation. Mulliken charges predict reactivity at the C4 position .
- Experimental Validation : IR spectroscopy shows C-F stretching vibrations (~1150 cm⁻¹), correlating with enhanced lipophilicity (logP ~1.8) .
Q. What strategies address contradictions in regioselectivity during functionalization of this compound?
- Methodological Answer :
- Protecting Groups : Temporarily block the hydroxyl group (e.g., TBSCl) to direct substitution to the C2-CF₃ site .
- Catalytic Control : Use Pd-catalyzed cross-coupling to prioritize aryl/alkenyl additions at the C4 position .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor SN2 mechanisms, while non-polar solvents (e.g., toluene) promote radical pathways .
Q. How can computational modeling predict the biological interactions of this compound?
- Methodological Answer :
- Molecular Docking : Simulate binding to enzymes (e.g., cytochrome P450) using AutoDock Vina. The CF₃ group shows hydrophobic interactions with active-site residues .
- MD Simulations : Analyze stability in lipid bilayers to predict membrane permeability (e.g., logD ~2.1 at pH 7.4) .
Q. What experimental approaches resolve discrepancies in reaction yields reported for trifluoromethylated oxane derivatives?
- Methodological Answer :
- DoE (Design of Experiments) : Statistically optimize variables (temperature, stoichiometry) via response surface methodology .
- In-situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. What is the role of this compound in designing enzyme inhibitors or prodrugs?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
